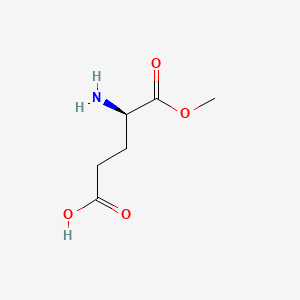

H-D-Glu-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWIYICDCVPBEW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710433 | |

| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26566-13-2 | |

| Record name | 1-Methyl hydrogen D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of D-Glutamic Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of D-glutamic acid methyl esters, compounds of significant interest in biochemical research and pharmaceutical development. Due to the potential ambiguity of the common abbreviation "H-D-Glu-OMe," this document will address the distinct chemical entities of D-glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH) and D-glutamic acid dimethyl ester (H-D-Glu(OMe)-OMe), often supplied as a hydrochloride salt.

Chemical Structure and Identification

The fundamental structure of these compounds is based on the D-enantiomer of glutamic acid, a non-essential amino acid. The key difference lies in the esterification of the carboxylic acid groups.

D-Glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH): In this derivative, the side-chain (gamma) carboxylic acid is esterified with a methyl group, while the alpha-carboxylic acid remains a free acid.

D-Glutamic acid dimethyl ester (H-D-Glu(OMe)-OMe): This compound has both the alpha and the gamma carboxylic acids esterified with methyl groups. It is commonly available as a hydrochloride salt to improve stability and solubility.

Below is a diagram illustrating the relationship and structures of these D-glutamic acid methyl esters.

Caption: Chemical structures and relationships of D-glutamic acid and its methyl esters.

Physicochemical Properties

The physicochemical properties of these compounds are summarized in the tables below for easy comparison. These properties are crucial for their application in experimental settings and for the development of new chemical entities.

Table 1: Properties of D-Glutamic Acid γ-Methyl Ester (H-D-Glu(OMe)-OH)

| Property | Value | Reference |

| CAS Number | 6461-04-7 | [1][2] |

| Molecular Formula | C6H11NO4 | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Melting Point | 175-176 °C | [1] |

| Appearance | White to off-white powder | |

| Storage Conditions | 2-8 °C | [1] |

Table 2: Properties of D-Glutamic Acid Dimethyl Ester Hydrochloride (H-D-Glu(OMe)-OMe · HCl)

| Property | Value | Reference |

| CAS Number | 27025-25-8 | [4][5][6][7][8] |

| Molecular Formula | C7H13NO4 · HCl | [4] |

| Molecular Weight | 211.6 g/mol | [4] |

| Melting Point | 91 °C, 98-105 °C | [4][6] |

| Appearance | White to off-white powder | [4] |

| Optical Rotation | [α]D20 = -26 ± 2º (c=5 in H2O) | [4][6] |

| Solubility | Soluble in Water and DMSO | [9] |

| Storage Conditions | 0-8 °C, Hygroscopic | [4][6] |

Experimental Protocols

Synthesis of Amino Acid Methyl Ester Hydrochlorides

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[10] This method is applicable for the synthesis of D-glutamic acid dimethyl ester hydrochloride from D-glutamic acid.

Materials:

-

D-Glutamic Acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask containing D-glutamic acid (1 equivalent), slowly add trimethylchlorosilane (4 equivalents, as there are two carboxyl groups to be esterified).[10]

-

Add anhydrous methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

For D-glutamic acid, due to potential poor solubility of the substrate and product, a longer reaction time of up to 24 hours may be necessary.[10]

-

Upon completion of the reaction, concentrate the mixture using a rotary evaporator to obtain the crude D-glutamic acid dimethyl ester hydrochloride.

-

The crude product can be further purified by recrystallization.

An alternative established method utilizes thionyl chloride in methanol.[11][12]

Procedure using Thionyl Chloride:

-

Cool anhydrous methanol in an ice bath.

-

Slowly add thionyl chloride to the cold methanol with stirring.

-

Add D-glutamic acid to the mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

After the reaction is complete, the solvent is evaporated, and the product is isolated, often by precipitation with an ether such as tert-butyl methyl ether.[11][12]

The following diagram outlines the general workflow for the synthesis of D-glutamic acid dimethyl ester hydrochloride.

Caption: General experimental workflow for the synthesis of D-glutamic acid dimethyl ester hydrochloride.

Applications in Research and Development

D-glutamic acid methyl esters serve as important tools in various scientific disciplines:

-

Pharmaceutical Development: These compounds are key intermediates in the synthesis of more complex molecules, including peptides and peptidomimetics, which may have therapeutic applications, particularly in targeting neurological disorders.[4][5]

-

Biochemical Research: As derivatives of glutamic acid, they are used in studies of amino acid metabolism and neurotransmitter systems.[4] Their cell-permeant nature makes them useful for investigating the intracellular actions of glutamate.[13]

-

Peptide Synthesis: The esterification of the carboxylic acid groups serves as a protecting group strategy during peptide synthesis, preventing unwanted side reactions.[4][12]

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively detailed, its structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system, makes it a valuable tool for studying glutamate-mediated neuro-signaling. It can act as an antagonist of glutamate receptors.[13] The dimethyl ester, being cell-permeable, is used to study the intracellular effects of glutamate in various cell types, including pancreatic β-cells where it has been shown to influence insulin secretion.[13]

The logical relationship for its use in neuroscience research is depicted below.

Caption: Logical flow for the use of H-D-Glu(OMe)-OMe in neuroscience research.

References

- 1. chemwhat.com [chemwhat.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. D-Glutamic acid dimethyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 7. peptide.com [peptide.com]

- 8. kilobio.com [kilobio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. pianetachimica.it [pianetachimica.it]

- 13. caymanchem.com [caymanchem.com]

H-D-Glu-OMe CAS number and molecular weight

An In-Depth Technical Guide to H-D-Glu-OMe

This technical guide provides essential information on this compound, a derivative of glutamic acid, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, and a representative experimental workflow.

Core Compound Data

This compound, also known as D-Glutamic acid α-methyl ester, is a compound frequently utilized in biochemical research and pharmaceutical applications.[1] Its key quantitative data are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 26566-13-2 | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Molecular Formula | C₆H₁₁NO₄ | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 134-140 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Experimental Protocols

This compound is a valuable building block in peptide synthesis.[1] Below is a detailed methodology for a standard experimental protocol involving the incorporation of this compound into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS).

Objective: To incorporate an this compound residue into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Kaiser Test reagents

Methodology:

-

Resin Swelling: The Fmoc-protected amino acid resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The swelled resin is treated with a 20% piperidine solution in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the terminal amino acid.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products. A Kaiser test is performed to confirm the presence of a free primary amine.

-

Amino Acid Activation: In a separate vessel, this compound (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 10-15 minutes.

-

Coupling: The activated this compound solution is added to the deprotected resin, and the mixture is agitated for 2 hours at room temperature to facilitate the coupling reaction.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

-

Capping (Optional): To block any unreacted free amines, the resin can be treated with an acetic anhydride/pyridine/DCM solution.

-

Confirmation of Coupling: A Kaiser test is performed to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Chain Elongation: Steps 2-8 are repeated for each subsequent amino acid to be added to the peptide sequence.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Caption: Workflow for SPPS incorporation of this compound.

References

A Technical Guide to H-D-Glu-OMe: Solubility and Stability for Researchers

This technical guide provides a comprehensive overview of the solubility and stability of H-D-Glu-OMe (D-glutamic acid α-methyl ester), a key building block in peptide synthesis and various research applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a workflow visualization to facilitate its effective use.

Core Properties of this compound

This compound is the methyl ester of the D-enantiomer of glutamic acid. The esterification of the alpha-carboxyl group enhances its utility in synthetic chemistry, particularly by protecting this functional group during peptide chain elongation.

Solubility Data

Quantitative solubility data for the L-enantiomer, L-glutamic acid 5-methyl ester, is presented below. As enantiomers have identical physical properties in achiral solvents, this data is directly applicable to this compound.

Table 1: Mole Fraction Solubility of L-Glutamic Acid 5-Methyl Ester in Various Solvents at Different Temperatures [1]

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone |

| 283.15 | 0.03458 | 0.00109 | 0.00017 | 0.00009 | 0.00011 | 0.00018 |

| 288.15 | 0.03689 | 0.00118 | 0.00018 | 0.00010 | 0.00012 | 0.00019 |

| 293.15 | 0.03961 | 0.00127 | 0.00020 | 0.00011 | 0.00013 | 0.00020 |

| 298.15 | 0.04257 | 0.00138 | 0.00021 | 0.00012 | 0.00014 | 0.00022 |

| 303.15 | 0.04588 | 0.00149 | 0.00023 | 0.00012 | 0.00016 | 0.00024 |

| 308.15 | 0.04941 | 0.00161 | 0.00025 | 0.00013 | 0.00017 | 0.00027 |

| 313.15 | 0.05315 | 0.00174 | 0.00027 | 0.00014 | 0.00019 | 0.00029 |

| 318.15 | 0.05713 | 0.00188 | 0.00029 | 0.00016 | 0.00021 | 0.00032 |

| 323.15 | 0.06145 | 0.00204 | 0.00032 | 0.00017 | 0.00023 | 0.00035 |

Table 2: Qualitative Solubility of Related Compounds

| Compound | Solvent | Solubility |

| L-Glutamic acid dimethyl ester hydrochloride | Water | Soluble |

| L-Glutamic acid dimethyl ester hydrochloride | Methanol | 50 mg/mL |

| L-Glutamic acid dimethyl ester hydrochloride | DMSO | 100 mg/mL (requires sonication) |

Stability Profile

The primary degradation pathways for this compound are expected to be:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to D-glutamic acid, particularly under acidic or basic conditions. This reaction is temperature-dependent.

-

Pyroglutamate Formation: Under certain conditions, particularly with N-terminal glutamic acid derivatives in acidic solutions, intramolecular cyclization can occur to form pyroglutamic acid.

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to monitor the degradation of this compound and quantify its purity over time.

Experimental Protocols

Protocol 1: Determination of Solubility (Gravimetric Method)

This protocol is adapted from the methodology used to determine the solubility of L-glutamic acid 5-methyl ester.[1]

-

Apparatus: A jacketed glass vessel with a magnetic stirrer, a constant-temperature water bath, and an analytical balance.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel.

-

Maintain the desired temperature using the constant-temperature water bath.

-

Stir the suspension for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent under vacuum at a controlled temperature.

-

Weigh the container with the dried residue.

-

Calculate the solubility based on the mass of the dissolved this compound and the volume of the solvent.

-

Confirm that the solid phase remains unchanged throughout the experiment using techniques like powder X-ray diffraction (PXRD).

-

Protocol 2: Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound under forced degradation conditions.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidative Degradation: Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

-

-

HPLC Method Development:

-

Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reversed-phase C18 column is often a good starting point.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

-

Analysis:

-

Inject samples from the forced degradation studies at various time points.

-

Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector can help confirm that the main peak is not co-eluting with any impurities.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help elucidate the degradation pathways.

-

Visualization of Experimental Workflow

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for the incorporation of an amino acid like H-Glu(OMe)-OH (in its Fmoc-protected form) into a peptide chain using Solid-Phase Peptide Synthesis (SPPS).

References

H-D-Glu-OMe: A Glutamic Acid Analog in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Glu-OMe, or D-glutamic acid α-methyl ester, is a derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid.[1] As an analog, it holds potential for investigating the intricacies of glutamatergic neurotransmission, which is pivotal for synaptic plasticity, learning, and memory.[1] While this compound is commercially available and utilized in peptide synthesis and as a building block for more complex molecules, comprehensive public data on its specific quantitative effects and established signaling pathways in neuroscience remains limited.[2][3] This guide provides a framework for understanding the potential roles of this compound by contextualizing it within the broader landscape of glutamic acid analogs and outlining the standard experimental procedures for its characterization.

The Glutamatergic System: A Target for Neurological Research

Glutamate exerts its effects through ionotropic receptors (NMDA, AMPA, and kainate receptors), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.[4][5] The diverse functions and widespread distribution of these receptors make them critical targets in the study of neurological disorders.[6] Glutamic acid analogs are instrumental in dissecting the function of these receptor subtypes, leading to the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.[7]

Quantitative Data for a Representative Glutamic Acid Analog

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a hypothetical but representative dataset for a generic glutamic acid analog. This data is for illustrative purposes to demonstrate the typical parameters evaluated for such compounds.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| Binding Affinity (Ki) | NMDA | 5.2 µM | Radioligand Binding Assay | Fictional Data |

| AMPA | > 100 µM | Radioligand Binding Assay | Fictional Data | |

| mGluR5 | 15.7 µM | Radioligand Binding Assay | Fictional Data | |

| Functional Activity (IC50) | NMDA-mediated currents | 12.5 µM | Whole-cell Patch Clamp | Fictional Data |

| Neuroprotective Effect | Glutamate-induced excitotoxicity | EC50 = 8.9 µM | In vitro cell culture | Fictional Data |

| Behavioral Effect | Anticonvulsant Activity (PTZ model) | ED50 = 25 mg/kg | In vivo rodent model | Fictional Data |

Experimental Protocols

The characterization of a glutamic acid analog like this compound would involve a multi-tiered approach, progressing from in vitro receptor binding and functional assays to in vivo neurochemical and behavioral studies.

In Vitro Characterization: Receptor Binding and Electrophysiology

Objective: To determine the binding affinity and functional activity of this compound at various glutamate receptor subtypes.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the specific glutamate receptor subunits of interest (e.g., GluN1/GluN2A for NMDA receptors).

-

Cell Plating: Transfected cells are plated onto glass coverslips for electrophysiological recording.

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV). Agonists (e.g., glutamate and glycine for NMDA receptors) are applied to elicit an ionic current.

-

Compound Application: this compound is co-applied with the agonist at varying concentrations to determine its effect (agonistic, antagonistic, or modulatory) on the agonist-evoked current.

-

Data Analysis: The concentration-response curve is plotted to calculate the IC50 or EC50 value of this compound.

In Vivo Neurochemical Analysis: Microdialysis

Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters like glutamate and GABA in a specific brain region of a freely moving animal.

Methodology: In Vivo Microdialysis

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum) of an anesthetized rodent.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Small molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Baseline samples are collected to establish basal neurotransmitter levels.

-

Compound Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Post-Administration Sampling: Dialysate samples are collected at regular intervals following compound administration.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC).

In Vivo Behavioral Assessment

Objective: To evaluate the functional consequences of this compound's activity on complex behaviors in rodent models.

Methodology: Open Field Test for Locomotor Activity and Anxiety-like Behavior

-

Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

-

Habituation: The animal is placed in the testing room for a period to acclimate to the new environment.

-

Testing: The rodent is placed in the center of the open field, and its behavior is recorded by an overhead video camera for a set duration (e.g., 10-15 minutes).

-

Compound Administration: this compound is administered at various doses prior to the test.

-

Behavioral Parameters Measured:

-

Locomotor Activity: Total distance traveled, mean speed.

-

Anxiety-like Behavior: Time spent in the center versus the periphery, number of entries into the center zone.

-

-

Data Analysis: The behavioral parameters are quantified using automated tracking software and compared between different treatment groups.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.

Caption: Conceptual antagonism of NMDA receptor by this compound.

Caption: Workflow for characterizing a glutamic acid analog.

Conclusion and Future Directions

This compound represents a class of compounds with the potential to be valuable tools in neuroscience research. While specific data on its direct interactions with neuronal receptors are not widely available, the established methodologies for characterizing glutamic acid analogs provide a clear path forward for its investigation. Future studies should focus on systematic in vitro and in vivo characterization to elucidate its specific receptor binding profile, functional activity, and potential therapeutic applications in neurological and psychiatric disorders. Such research will not only shed light on the properties of this compound but also contribute to a deeper understanding of the glutamatergic system as a whole.

References

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of the glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

The Role of H-D-Glu-OMe in the Synthesis of Glutamate Receptor Ligands: A Technical Guide

Introduction

Glutamate receptors are fundamental to excitatory neurotransmission in the mammalian central nervous system (CNS) and are categorized into ionotropic (iGluRs) and metabotropic (mGluRs) families. The iGluRs, which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels.[1] The mGluRs are G-protein coupled receptors that modulate synaptic activity.[2] The development of selective ligands for these receptors is a cornerstone of neuroscience research and drug discovery for treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

H-D-Glu-OMe, or D-glutamic acid dimethyl ester, is a valuable chiral building block in the synthesis of glutamate receptor ligands. As a derivative of the non-endogenous D-glutamic acid, it provides a stereochemically defined scaffold that is essential for creating potent and selective antagonists, particularly for the NMDA receptor. The D-configuration is crucial for interacting with the glutamate binding site on the GluN2 subunit of the NMDA receptor. This guide details the utility of this compound in the synthesis of such ligands, providing experimental context, quantitative data, and visual representations of relevant biological and chemical pathways.

Data Presentation: Binding Affinities of Competitive NMDA Receptor Antagonists

The following tables summarize the binding affinities of several key competitive NMDA receptor antagonists, some of which are synthesized from D-glutamic acid derivatives. This data is crucial for structure-activity relationship (SAR) studies in drug development.

Table 1: Binding Affinity of CGS-19755 and Related Compounds

| Compound | Description | Receptor Binding Assay | IC50 (nM) | Ki (nM) | Reference |

| CGS-19755 (Selfotel) | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | [3H]CPP Displacement | 95 | - | [3] |

| [3H]CGS-19755 Binding | 50 | - | [4] | ||

| [3H]CGS-19755 Saturation (High Affinity) | - | 9 | [5] | ||

| [3H]CGS-19755 Saturation (Low Affinity) | - | 200 | [5] | ||

| CPP | 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | NMDA-evoked [3H]ACh release | 8000 | - | [6] |

| (R)-CPP | (R)-enantiomer of CPP | GluN2A | - | 41 | |

| GluN2B | - | 270 | |||

| GluN2C | - | 630 | |||

| GluN2D | - | 1990 |

Table 2: Kinetic and Equilibrium Binding Constants for Selected NMDA Receptor Antagonists

| Antagonist | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Equilibrium Ki (nM) (Voltage Clamp) | Equilibrium Ki (nM) ([3H]Antagonist Binding) |

| D-AP7 | 1.4 x 10⁷ | 20.3 | 1450 | 200 |

| LY-235959 | 1.1 x 10⁶ | 0.2 | 180 | 31 |

| CGS-19755 | - | - | - | 24-50 |

| CPP | - | - | - | 100-200 |

Data compiled from multiple sources, including references[1][4][5][7].

Experimental Protocols

Representative Synthesis of a Chiral Piperidine Precursor from D-Glutamic Acid

This protocol outlines the conversion of D-glutamic acid to a key chiral piperidine intermediate, a core structure in antagonists like CGS-19755.

Step 1: Esterification and N-Protection of D-Glutamic Acid

-

D-glutamic acid is first converted to its dimethyl ester, this compound, typically by reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.

-

The resulting this compound hydrochloride is then N-protected, for example, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate in the presence of a base.

Step 2: Reduction to the Diol

-

The N-Cbz-D-glutamic acid dimethyl ester is dissolved in an appropriate solvent like tetrahydrofuran (THF).

-

The diester is reduced to the corresponding diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent system. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Workup involves quenching the excess reducing agent carefully with water and a base (e.g., NaOH solution), followed by extraction with an organic solvent.

Step 3: Ditosylation of the Diol

-

The resulting N-Cbz protected diol is dissolved in a solvent like pyridine or dichloromethane.

-

The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred at low temperature and then allowed to proceed at room temperature until completion.

-

The reaction is worked up by washing with dilute acid (e.g., HCl) and brine, followed by drying and concentration to yield the ditosylate.

Step 4: Intramolecular Cyclization to form the Piperidine Ring

-

The N-Cbz protected ditosylate is cyclized to form the piperidine ring. This is often achieved by deprotonating the nitrogen of the Cbz-protected amine with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF. The resulting anion then displaces one of the tosylate groups in an intramolecular fashion.

-

Alternatively, the cyclization can be performed by reacting the ditosylate with an amine, which can serve as both the nucleophile for cyclization and to introduce further diversity.[8]

Step 5: Further Functionalization

-

The resulting chiral piperidine can then be further functionalized. For a CGS-19755 analog, this would involve introducing a phosphonomethyl group at the 4-position and deprotection of the amine and carboxylic acid functionalities.

Visualizations

Signaling Pathways

References

- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 6. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chiral pool - Wikipedia [en.wikipedia.org]

H-D-Glu-OMe: A Versatile Precursor for the Synthesis of Constrained Glutamate Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS) and its receptors are implicated in numerous physiological and pathological processes. The development of conformationally constrained analogs of glutamate has been a pivotal strategy in neuroscience research to probe the function of glutamate receptor subtypes and to develop novel therapeutic agents for neurological disorders. H-D-Glu-OMe (D-glutamic acid α-methyl ester) serves as a valuable and versatile chiral precursor for the enantioselective synthesis of a variety of these constrained analogs, particularly those belonging to the kainoid family. This technical guide provides a comprehensive overview of the synthetic pathways from this compound to constrained glutamate analogs, details experimental protocols, presents quantitative biological data, and visualizes the relevant signaling pathways.

From this compound to a Key Synthetic Intermediate: D-Pyroglutamic Acid

The journey from the acyclic amino acid ester this compound to conformationally restricted analogs typically proceeds through a key cyclic intermediate: D-pyroglutamic acid. The formation of the five-membered lactam ring in pyroglutamic acid introduces a significant conformational constraint, making it an ideal scaffold for further stereoselective elaborations.

The cyclization of this compound to D-pyroglutamic acid can be achieved through both chemical and enzymatic methods. Chemically, this transformation is often accomplished by heating in a suitable solvent, which promotes intramolecular condensation with the elimination of methanol. Enzymatically, D-glutamate cyclase can catalyze this conversion with high stereospecificity.

Synthesis of (-)-α-Kainic Acid: A Case Study

(-)-α-Kainic acid, a potent neuroexcitatory amino acid, is a prominent example of a constrained glutamate analog that can be synthesized from a D-pyroglutamic acid derivative. The following section outlines a detailed experimental protocol for its synthesis, adapted from established literature.

Experimental Protocol: Enantioselective Synthesis of (-)-α-Kainic Acid

This protocol describes a multi-step synthesis starting from a protected D-pyroglutamic acid derivative.

Step 1: Synthesis of a Protected D-Pyroglutamate Intermediate

A suitable starting material is the N-tert-butoxycarbonyl (Boc) protected methyl ester of D-pyroglutamic acid. This can be prepared from D-pyroglutamic acid, which in turn is derived from this compound.

Step 2: Introduction of the C4 Side Chain

The core of the kainic acid structure is the substituted pyrrolidine ring. A key step involves the stereoselective introduction of the isopropenyl group at the C4 position of the pyroglutamate ring. This is often achieved through an alkylation reaction of an enolate generated from the protected pyroglutamate.

Step 3: Ring Opening and Formation of the Carboxymethyl Side Chain

Following the introduction of the C4 substituent, the lactam ring of the pyroglutamate derivative is opened to reveal the glutamate backbone. The carboxymethyl side chain at C3 is then installed, often through a series of functional group manipulations.

Step 4: Final Deprotection

The final step involves the removal of all protecting groups (e.g., Boc and ester groups) to yield (-)-α-kainic acid.

Quantitative Biological Data of Constrained Glutamate Analogs

The affinity and potency of constrained glutamate analogs at different ionotropic glutamate receptor subtypes (AMPA and Kainate receptors) are crucial for their characterization and potential therapeutic applications. The following table summarizes key quantitative data for kainic acid and some of its analogs.

| Compound | Receptor Subtype | Assay Type | Value | Units |

| (-)-α-Kainic Acid | Native AMPA Receptors | Binding Affinity (Ki) | 3 - 9 (high affinity), 70 - 120 (low affinity) | µM |

| (-)-α-Kainic Acid | Homomeric GluK1 | Binding Affinity (Ki) | 0.013 - 0.076 | µM |

| (-)-α-Kainic Acid | Homomeric GluK2 | Binding Affinity (Ki) | 0.013 - 0.076 | µM |

| (-)-α-Kainic Acid | Homomeric GluK3 | Binding Affinity (Ki) | 0.013 - 0.076 | µM |

| Domoic Acid | Kainate Receptors | Agonist Potency (EC50) | ~0.01 | µM |

| AMPA | AMPA Receptors | Agonist Potency (EC50) | ~1 | µM |

| CIP-A | AMPA Receptors | Binding Affinity (Ki) | 1.2 | µM |

| CIP-A | Kainate Receptors | Binding Affinity (Ki) | 3.5 | µM |

| CIP-AS [(-)-6] | AMPA Receptors | Agonist Potency (EC50) | ~1 | µM |

Signaling Pathways of AMPA and Kainate Receptors

Constrained glutamate analogs exert their effects by modulating the activity of ionotropic glutamate receptors, primarily AMPA and kainate receptors. Understanding their downstream signaling pathways is essential for elucidating their cellular mechanisms of action.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors, which are ligand-gated ion channels, leads to a rapid influx of Na+ ions, causing depolarization of the postsynaptic membrane. This initial depolarization is critical for relieving the Mg2+ block of NMDA receptors, a key event in synaptic plasticity. Downstream signaling from AMPA receptor activation can involve various kinases and phosphatases that modulate synaptic strength.

Caption: AMPA Receptor Signaling Cascade.

Kainate Receptor Signaling Pathway

Kainate receptors have more diverse and complex signaling roles compared to AMPA receptors. They contribute to both presynaptic and postsynaptic modulation of synaptic transmission. Postsynaptically, they mediate a smaller and slower excitatory current than AMPA receptors. Presynaptically, they can modulate the release of both glutamate and GABA.

Caption: Kainate Receptor Signaling Pathways.

Conclusion

This compound is a cornerstone for the enantioselective synthesis of constrained glutamate analogs. Its conversion to D-pyroglutamic acid provides a versatile chiral building block for the construction of complex pyrrolidine-based structures such as the kainoids. The detailed study of these analogs, including their synthesis, biological activity, and downstream signaling effects, continues to be a vibrant area of research. This work not only enhances our understanding of glutamate receptor function but also paves the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

The Potential of H-D-Glu-OMe as a Neurotransmitter Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] However, its therapeutic application is limited by its inability to effectively cross the blood-brain barrier (BBB) and its potential for excitotoxicity.[1][4] This technical guide explores the potential of H-D-Glu-OMe (D-glutamic acid methyl ester) as a neurotransmitter prodrug designed to overcome these limitations. By masking the polar carboxyl group of D-glutamate, this compound may exhibit enhanced lipophilicity, facilitating its transport across the BBB. Subsequent hydrolysis by endogenous brain esterases would release D-glutamate, which can then modulate neuronal activity, potentially offering neuroprotective effects. This document outlines the theoretical framework, proposed mechanisms of action, relevant experimental protocols, and key data to guide further research into this promising compound.

Introduction: The Glutamate System and the Rationale for a Prodrug Approach

The glutamatergic system is fundamental to normal brain function, but its dysregulation is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[3][5] Direct administration of glutamate is not a viable therapeutic strategy due to its poor BBB permeability and the risk of inducing excitotoxicity, a pathological process in which excessive activation of glutamate receptors leads to neuronal damage and death.[1][4]

A prodrug strategy offers a promising solution to these challenges.[6][7] Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active therapeutic agent.[8] For CNS-targeted drugs, this approach can be utilized to enhance BBB penetration by increasing lipophilicity.[7]

This compound is a methyl ester derivative of D-glutamic acid. The esterification of the carboxyl group is a common and effective method for increasing the lipophilicity of a molecule. It is hypothesized that this modification will allow this compound to more readily cross the BBB via passive diffusion. Once in the CNS, the methyl ester group is expected to be hydrolyzed by brain-resident esterases, such as carboxylesterases, releasing D-glutamate.[8][9]

D-amino acids, once thought to be biologically insignificant in mammals, are now recognized as important signaling molecules in the CNS. D-serine, for instance, is a potent co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor crucial for synaptic plasticity.[8][10] While the precise role of D-glutamate is less understood, it is known to interact with NMDA receptors and may offer a more nuanced modulation of glutamatergic neurotransmission compared to its L-enantiomer.[10]

Proposed Mechanism of Action

The therapeutic potential of this compound as a neurotransmitter prodrug is predicated on a two-step mechanism:

-

BBB Penetration: The increased lipophilicity of this compound compared to D-glutamate is expected to facilitate its passage across the BBB.

-

Enzymatic Activation: Within the brain parenchyma, ubiquitous esterases, such as carboxylesterases, are anticipated to hydrolyze the methyl ester bond of this compound, releasing D-glutamate and methanol.

The liberated D-glutamate can then exert its effects on neuronal signaling pathways, primarily through interaction with NMDA receptors.

Figure 1: Proposed mechanism of action for this compound as a neurotransmitter prodrug.

Glutamate Signaling Pathways

Upon its release, D-glutamate is expected to interact with the glutamatergic system. The primary targets are the ionotropic glutamate receptors, particularly the NMDA receptors.

Figure 2: Simplified signaling pathway of D-glutamate at the NMDA receptor.

Data Presentation

While specific quantitative data for this compound is largely unavailable in the public domain, this section provides a template for the types of data that are critical for evaluating its potential as a prodrug.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₄ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 134-140 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [α]D²⁴ = -36 ± 2º (c=1 in H₂O) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| LogP (Predicted) | -1.5 to -1.0 | (Predicted) |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters (Hypothetical Data)

| Parameter | Value | Method |

| In vitro BBB Permeability (Papp) | e.g., 5 x 10⁻⁶ cm/s | PAMPA, Caco-2 |

| Brain-to-Plasma Ratio | e.g., 2.5 | In vivo microdialysis |

| Half-life in Brain Homogenate | e.g., 30 min | In vitro hydrolysis assay |

| NMDA Receptor Binding Affinity (Ki) | e.g., 5 µM | Radioligand binding assay |

| EC₅₀ for NMDA Receptor Activation | e.g., 10 µM | Electrophysiology |

Experimental Protocols

The following protocols outline key experiments to validate the hypothesis that this compound acts as a neurotransmitter prodrug.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To determine the ability of this compound to cross a simulated BBB.

Methodology:

-

Cell Culture: Utilize an in vitro BBB model, such as a co-culture of primary brain endothelial cells and astrocytes on a Transwell insert.

-

Assay:

-

Add this compound to the apical (blood) side of the Transwell.

-

At various time points, collect samples from the basolateral (brain) side.

-

Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.

-

-

Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

In Vitro Hydrolysis in Brain Homogenate

Objective: To confirm the conversion of this compound to D-glutamate by brain enzymes.

Methodology:

-

Preparation: Prepare brain homogenates from a relevant animal model (e.g., rat, mouse).

-

Incubation: Incubate this compound with the brain homogenate at 37°C.

-

Analysis: At various time points, quench the reaction and analyze the concentrations of both this compound and D-glutamate using a suitable analytical method, such as HPLC with chiral derivatization and fluorescence detection.[11]

-

Kinetics: Determine the rate of hydrolysis and the half-life of this compound in the brain homogenate.

In Vivo Microdialysis and Pharmacokinetic Analysis

Objective: To measure the concentration of this compound and D-glutamate in the brain extracellular fluid following systemic administration.

Methodology:

-

Animal Model: Use a suitable animal model (e.g., freely moving rats).

-

Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., hippocampus or striatum).

-

Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously).

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentrations of this compound and D-glutamate in the dialysate samples using LC-MS/MS.

-

Pharmacokinetics: Determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both the prodrug and the active metabolite in the brain.

Assessment of Neuroprotective Effects in an Excitotoxicity Model

Objective: To evaluate the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

Methodology:

-

Cell Culture: Use primary neuronal cultures or a suitable neuronal cell line.

-

Excitotoxicity Induction: Induce excitotoxicity by exposing the cells to a high concentration of glutamate or an NMDA receptor agonist.

-

Treatment: Pre-treat or co-treat the cells with varying concentrations of this compound.

-

Viability Assessment: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Mechanism of Action: Investigate downstream signaling pathways by measuring intracellular calcium levels, reactive oxygen species (ROS) production, and caspase activation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cholesterol ester metabolizing enzymes in human brain: properties, subcellular distribution and relative levels in various diseased conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating Neuropharmacology: An In-depth Technical Guide to H-L-Glu-OMe

Disclaimer: This technical guide focuses on the applications of L-glutamic acid methyl ester (H-L-Glu-OMe) in neuropharmacological research. The initial topic specified H-D-Glu-OMe; however, a comprehensive review of scientific literature reveals a significant scarcity of research on the D-isomer in this context. In contrast, the L-isomer is extensively documented as a valuable tool for studying glutamate receptor function and excitotoxicity. Therefore, this guide will detail the properties and applications of H-L-Glu-OMe, which is more relevant to the current landscape of neuropharmacological research.

Introduction to H-L-Glu-OMe in Neuropharmacology

L-glutamic acid methyl ester (H-L-Glu-OMe) is a derivative of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS). By esterifying the alpha-carboxyl group, the polarity of the glutamate molecule is reduced, which can alter its pharmacological properties. In neuropharmacological research, H-L-Glu-OMe serves as a valuable analog of L-glutamate. It is primarily utilized to investigate the mechanisms of glutamatergic neurotransmission, receptor function, and the pathological processes of excitotoxicity, which is implicated in a variety of neurological disorders.[1] This guide provides an in-depth overview of its applications, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

H-L-Glu-OMe acts as an agonist at ionotropic and metabotropic glutamate receptors, mimicking the action of endogenous L-glutamate. Its primary utility lies in its ability to induce excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[1] This is a key pathological mechanism in conditions such as stroke, epilepsy, and neurodegenerative diseases.[2] The overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to an excessive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.[3][4]

Applications in Neuropharmacological Research

The primary application of H-L-Glu-OMe in neuropharmacology is as a tool to model and study glutamate-induced excitotoxicity in vitro. By exposing cultured neurons to H-L-Glu-OMe, researchers can simulate the neurotoxic conditions observed in various neurological disorders and screen for potential neuroprotective compounds.[5][6]

Modeling Excitotoxicity and Neurodegenerative Diseases

H-L-Glu-OMe is used to induce neuronal cell death in culture, providing a robust model to investigate the cellular and molecular mechanisms of excitotoxicity.[2][3] This in vitro model is instrumental in studying diseases where excitotoxicity is a known contributor, such as:

-

Ischemic Stroke: Reperfusion injury following a stroke can lead to excessive glutamate release and subsequent neuronal death.

-

Huntington's Disease: This genetic disorder is associated with increased sensitivity to glutamate-mediated toxicity.[2]

-

Alzheimer's Disease: Dysregulation of glutamate signaling is thought to contribute to the neuronal loss seen in Alzheimer's.[2]

-

Amyotrophic Lateral Sclerosis (ALS): Excitotoxicity is considered a significant factor in the death of motor neurons in ALS.[2][7]

Investigating Glutamate Receptor Function

As a glutamate analog, H-L-G-OMe can be used to activate and study the function of various glutamate receptor subtypes. This includes characterizing the downstream signaling pathways of both ionotropic and metabotropic glutamate receptors.

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of glutamate and its analogs on neuronal cultures. This data can serve as a reference for designing experiments with H-L-Glu-OMe.

Table 1: Dose-Dependent Effects of Glutamate on Neuronal Viability

| Concentration | Cell Type | Exposure Duration | Effect on Cell Viability | Reference |

| 5.8 µM | Cultured Cortical Neurons | Not Specified | Diminished cell viability and increased apoptosis. | [7] |

| 100 µM | Primary Cortical Neurons | 1 hour | 61% decrease in cell viability after 24 hours. | [8] |

| 100 µM | Hippocampal Neuronal Cells | 4 hours | 170.2% increase in LDH release. | [9] |

| 250 µM | Primary Cortical Cultures | 4 hours | 42% cell mortality. | [3] |

| 5 mM | HT22 Cells | 24 hours | Approximately 50% reduction in cell viability. | [3] |

| 1-10 mM | PC12 Cells | 8-10 hours | Dose-dependent cell damage (up to 70% lysis at 10 mM). | [10] |

Table 2: Neuroprotective Effects of Compounds Against Glutamate-Induced Toxicity

| Neuroprotective Agent | Concentration | Glutamate Concentration | Cell Type | Observed Effect | Reference |

| Insulin | 100 nM | 100 µM | Primary Cortical Neurons | Improved cell viability from 39% to 70%. | [8] |

| MK-801 (Dizocilpine) | 1 µM | 300 µM | Murine Cortical Neurons | Completely prevented mitochondrial depolarization and neuronal death. | [11] |

| Neurotol | 100 µM | 100 µM | Hippocampal Neuronal Cells | Significantly prevented glutamate-induced damage. | [9] |

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for studying neuropharmacology.

-

Tissue Dissection: E16-18 mouse or rat embryos are harvested. The cerebral cortices are dissected in ice-cold Hank's Balanced Salt Solution (HBSS).[12]

-

Enzymatic Digestion: The cortical tissue is digested with trypsin-EDTA at 37°C to dissociate the cells.[12]

-

Mechanical Dissociation: The digested tissue is gently triturated using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Cell Plating: Cells are plated on poly-D-lysine coated culture plates at a desired density in a suitable plating medium, such as Neurobasal medium supplemented with B27 and L-glutamine. For initial plating, 25 µM glutamate can be added to support neuronal growth.[13][14]

-

Cell Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂. Half of the medium is replaced every 3-4 days with fresh medium lacking glutamate to prevent long-term toxicity.[14]

In Vitro Excitotoxicity Assay

This protocol outlines a general procedure for inducing excitotoxicity in cultured neurons using a glutamate analog and assessing cell viability.[5][6]

-

Cell Preparation: Primary cortical neurons are cultured for at least 7-10 days to allow for maturation and synapse formation.

-

Compound Treatment (for neuroprotection studies): For screening neuroprotective compounds, the test compounds are added to the culture medium 1 to 24 hours prior to the glutamate analog insult.[5]

-

Induction of Excitotoxicity: The culture medium is replaced with a medium containing a neurotoxic concentration of L-glutamate or H-L-Glu-OMe (e.g., 100 µM - 1 mM). The exposure duration can range from 5 minutes to 24 hours, depending on the desired severity of the insult.[2][15]

-

Washout: After the desired exposure time, the glutamate-containing medium is removed, and the cells are washed with fresh medium.

-

Incubation: The cells are returned to the incubator for 24-48 hours to allow for the progression of cell death.

-

Assessment of Cell Viability: Cell viability is assessed using various methods:

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[9]

-

MTT/XTT Assay: Colorimetric assays that measure mitochondrial metabolic activity, which is proportional to the number of viable cells.

-

Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).

-

Caspase Activation Assays: Measures the activity of caspases, which are key mediators of apoptosis.[5]

-

Signaling Pathways and Visualizations

Glutamate receptors are broadly classified into two families: ionotropic and metabotropic. H-L-Glu-OMe, as a glutamate analog, can activate both types of receptors.

Ionotropic Glutamate Receptor Signaling

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. The main subtypes are NMDA, AMPA, and kainate receptors.[4] Activation of these receptors leads to an influx of cations (Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane.[10]

Metabotropic Glutamate Receptor Signaling

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[16] They are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are typically postsynaptic and coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol (DAG).[17]

References

- 1. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroproof.com [neuroproof.com]

- 3. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 7. Low concentrations of glutamate induce apoptosis in cultured neurons: implications for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jbiochemtech.com [jbiochemtech.com]

- 10. ijbs.com [ijbs.com]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. Frontiers | Chronic and Acute Manipulation of Cortical Glutamate Transmission Induces Structural and Synaptic Changes in Co-cultured Striatal Neurons [frontiersin.org]

- 13. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]

- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 16. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Discovery and Synthesis of H-D-Glu-OMe Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of H-D-Glu-OMe (D-glutamic acid methyl ester) derivatives. It is designed to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, with a particular focus on the modulation of glutamate receptors. This document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to facilitate a deeper understanding and application of this important class of compounds.

Introduction

This compound and its derivatives are synthetic analogs of D-glutamic acid, an enantiomer of the primary excitatory neurotransmitter L-glutamic acid in the mammalian central nervous system (CNS). While L-glutamate is ubiquitous, D-amino acids are increasingly recognized for their unique biological roles and pharmacological potential. Derivatives of this compound are of significant interest as they can interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and other enzymes involved in glutamate metabolism.[1][2] Their altered stereochemistry compared to the endogenous L-glutamate can lead to distinct pharmacological profiles, including antagonism of glutamate receptors, offering therapeutic potential for a range of neurological and psychiatric disorders characterized by excessive glutamatergic signaling (excitotoxicity).[2][3]

This guide will explore the synthetic routes to access diverse this compound derivatives, present their biological activities in a structured format, and provide detailed methodologies for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from D-glutamic acid. The core synthetic strategies involve esterification of the carboxylic acid groups and subsequent modification of the amino group or the α-carbon.

Esterification of D-Glutamic Acid

The initial step in many synthetic pathways is the protection of the carboxylic acid groups as methyl esters. A common and efficient method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[4]

N-Acylation of H-D-Glu(OMe)-OMe

Once the dimethyl ester is obtained, the primary amine is available for a variety of modifications. N-acylation is a common strategy to introduce diverse functional groups, which can significantly influence the compound's biological activity. This is typically achieved by reacting H-D-Glu(OMe)-OMe with an acyl chloride or a carboxylic acid using a coupling agent.[5]

Synthesis of α-Substituted Derivatives

Introducing substituents at the α-carbon of the glutamate scaffold can lead to potent and selective receptor modulators. These syntheses are often more complex and may involve asymmetric synthesis techniques to control the stereochemistry at the newly formed chiral center.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and representative derivatives, as well as for their biological evaluation.

Synthesis Protocols

Protocol 1: Synthesis of D-Glutamic Acid Dimethyl Ester Hydrochloride (H-D-Glu(OMe)-OMe · HCl)

This protocol describes the esterification of D-glutamic acid using thionyl chloride in methanol.

-

Reaction Setup: To a stirred solution of anhydrous methanol (150 mL) at 0 °C, slowly add thionyl chloride (12.0 mL, 165 mmol).

-

Addition of D-Glutamic Acid: After 30 minutes of stirring at 0 °C, add D-glutamic acid (10.0 g, 68 mmol) in one portion.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Work-up: Concentrate the reaction mixture in vacuo to afford the crude product as a white solid.

-

Purification: Recrystallize the crude solid from methanol/diethyl ether to yield pure H-D-Glu(OMe)-OMe · HCl.

Protocol 2: General Procedure for N-Acylation of H-D-Glu(OMe)-OMe

This protocol outlines a general method for the N-acylation of the dimethyl ester intermediate.

-

Reaction Setup: Dissolve H-D-Glu(OMe)-OMe · HCl (1.0 g, 4.7 mmol) in anhydrous dichloromethane (20 mL).

-

Neutralization: Add triethylamine (1.4 mL, 10 mmol) and stir for 10 minutes at room temperature.

-

Acylation: Add the desired acyl chloride (5.0 mmol) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Biological Assay Protocols

Protocol 3: Competitive Radioligand Binding Assay for NMDA Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound derivatives for the NMDA receptor.[7][8][9][10][11]

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Assay Buffer: Use a buffer solution of 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound derivative).

-

Equilibrium: Incubate for 60 minutes at 4 °C to reach binding equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data

The biological activity of this compound derivatives is typically quantified by their binding affinity (Ki) or their functional potency (IC₅₀ or EC₅₀) at specific glutamate receptor subtypes. The following table summarizes representative quantitative data for a series of hypothetical this compound derivatives to illustrate a structure-activity relationship (SAR).

| Compound ID | R Group (N-substituent) | NMDA Receptor Binding Affinity (Ki, nM) |

| HDG-1 | H | >10,000 |

| HDG-2 | Acetyl | 850 |

| HDG-3 | Benzoyl | 250 |

| HDG-4 | 4-Chlorobenzoyl | 120 |

| HDG-5 | 4-Methoxybenzoyl | 350 |

| HDG-6 | Phenylacetyl | 180 |

Note: The data presented in this table is illustrative and intended to demonstrate a typical SAR for this class of compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the context and application of this compound derivatives.

Glutamate Receptor Signaling Pathway

Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. NMDA receptors are a subtype of iGluRs that, upon activation, allow the influx of Ca²⁺, triggering a cascade of intracellular signaling events.

Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological characterization.

Conclusion

This compound derivatives represent a promising class of compounds for modulating glutamatergic neurotransmission. Their synthesis from readily available D-glutamic acid allows for the generation of diverse chemical libraries. The systematic evaluation of these derivatives through binding and functional assays provides valuable structure-activity relationship data, guiding the design of more potent and selective modulators of glutamate receptors. The protocols and workflows detailed in this guide offer a foundational framework for researchers to explore the therapeutic potential of this important class of molecules in addressing a range of CNS disorders.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. What are Glutamates modulators and how do they work? [synapse.patsnap.com]

- 4. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of H-D-Glu-OMe

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage guidelines for H-D-Glu-OMe (D-Glutamic acid γ-methyl ester), a key reagent in peptide synthesis and various research applications. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Compound Identification and Properties

Summarized below are the key physical and chemical properties of H-D-Glu(OMe)-OH. It is important to note that slight variations may exist depending on the specific salt or derivative form of the compound.

| Property | Data | Reference |

| Chemical Name | D-Glutamic acid γ-methyl ester | [1][2] |

| Synonyms | H-D-Glu(OMe)-OH, gamma-Methyl D-glutamate | [1][2] |

| CAS Number | 6461-04-7 | [1][2] |

| Molecular Formula | C6H11NO4 | [1] |

| Molecular Weight | 161.2 g/mol (or 161.16 g/mol ) | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 175-176°C | [2] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn at all times when handling this compound:[5][6]

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[3] |

| Hand Protection | Chemical-impermeable gloves.[6] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a full suit and boots may be necessary.[3][5] |

| Respiratory Protection | For operations that may generate dust, a dust respirator or an approved/certified respirator should be used.[5] |

Safe Handling and Experimental Workflow

Proper handling techniques are essential to prevent contamination and ensure user safety. The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Key Handling Precautions:

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[6]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols during weighing and transfer.[6]

-

Ignition Sources: Keep the compound away from heat and sources of ignition. Use non-sparking tools.[5][6]

-

Personal Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[3][4]

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures should be taken:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If symptoms occur, seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes. Get medical attention.[3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[3][6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment to avoid contact with the skin and eyes and to prevent inhalation of dust.[6]

-

Environmental Precautions: Prevent the substance from entering drains.[6]

-

Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust.[6]

Storage and Stability

Proper storage is vital for maintaining the quality and stability of this compound.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The recommended storage temperature is 2-8°C.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3][7][8]

-

Stability: The compound is stable under recommended storage conditions.[5]

Disposal Considerations

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for this compound are limited. However, data for the related compound L-Glutamic acid indicates low acute toxicity.[9] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] It is recommended to handle the compound as potentially harmful until more data becomes available. Bioaccumulation is not expected.[4]

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Methodological & Application

Application Notes and Protocols for H-D-Glu-OMe in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction